![molecular formula C18H30N2O2 B4059574 2-(1-adamantyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B4059574.png)
2-(1-adamantyl)-N-[2-(4-morpholinyl)ethyl]acetamide
Übersicht
Beschreibung
2-(1-adamantyl)-N-[2-(4-morpholinyl)ethyl]acetamide is a useful research compound. Its molecular formula is C18H30N2O2 and its molecular weight is 306.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 306.230728204 g/mol and the complexity rating of the compound is 376. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Hypoglycemic Activities
Adamantane-isothiourea hybrid derivatives, which include the structure of 2-(1-adamantyl)-N-[2-(4-morpholinyl)ethyl]acetamide, have been synthesized and characterized for their in vitro antimicrobial activity against pathogenic bacteria and the yeast-like pathogenic fungus Candida albicans. Some of these compounds have shown potent broad-spectrum antibacterial activity. Additionally, their in vivo oral hypoglycemic activity was tested on streptozotocin-induced diabetic rats, where some compounds demonstrated potent dose-independent reduction of serum glucose levels, comparing favorably with the hypoglycemic drug gliclazide (Al-Wahaibi et al., 2017).
Cytotoxic Activity
Certain sulfonamide derivatives of the compound have been synthesized and evaluated for their in vitro anticancer activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. Among these, specific derivatives have shown potent activity against breast cancer cell lines, with efficacy comparable to the reference drug 5-fluorouracil (Ghorab et al., 2015).
Antiviral and Antimicrobial Derivatives
The synthesis of N-(1-adamantyl)acetamide and its derivatives are crucial in creating biologically active aminoadamantanes with antimicrobial and antiviral activity. These compounds are used in treating and preventing influenza, herpes, and pneumonia. Their modification leads to the active component of the known drug midantane for treating Parkinson's disease (Khusnutdinov et al., 2011).
Analgesic Drugs via Inhibition of TRPA1
Adamantyl analogues of paracetamol, including structures related to this compound, have been developed with significant analgesic properties. These compounds do not act through cannabinoid receptors or by inhibiting COX but by selectively antagonizing the TRPA1 channel, contributing to their analgesic properties (Fresno et al., 2014).
Cholinesterase Inhibitory Activities
Adamantyl-based ester derivatives have been studied for their acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities. Compounds with certain electron-withdrawing groups demonstrated stronger AChE inhibition effects, suggesting their potential in treating diseases characterized by cholinesterase inhibition, such as Alzheimer's (Kwong et al., 2017).
Eigenschaften
IUPAC Name |
2-(1-adamantyl)-N-(2-morpholin-4-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2/c21-17(19-1-2-20-3-5-22-6-4-20)13-18-10-14-7-15(11-18)9-16(8-14)12-18/h14-16H,1-13H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXCHXCYOCDZSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)CC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


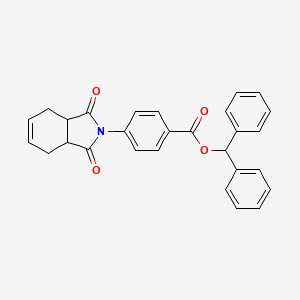
![N-[4-(1H-benzimidazol-6-yl)phenyl]methanesulfonamide](/img/structure/B4059494.png)
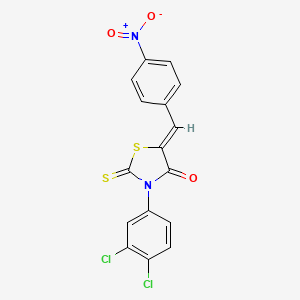
![2-[(4-chlorobenzyl)thio]-4-(3-methoxybenzylidene)-1,3-thiazol-5(4H)-one](/img/structure/B4059519.png)
![2-chloro-5-[(dimethylamino)sulfonyl]-N-(4-nitrophenyl)benzamide](/img/structure/B4059520.png)
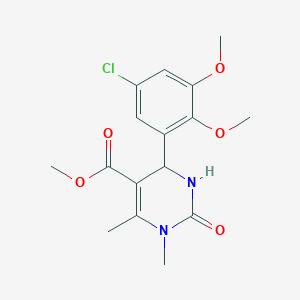
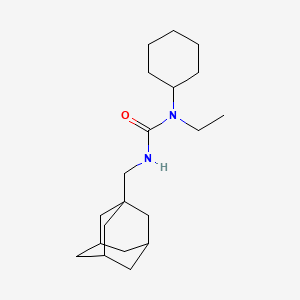
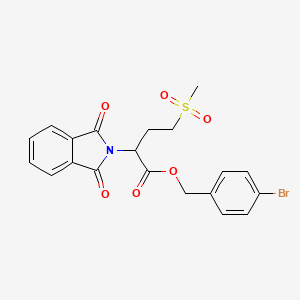
![1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[(4-methoxy-1-naphthyl)methyl]ethanamine](/img/structure/B4059552.png)
![2-(2,4-dimethoxyphenyl)-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B4059559.png)
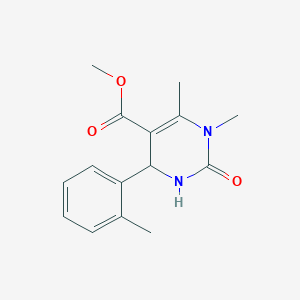
![3-(3-chloro-4-methoxyphenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4059584.png)
![4-[(2,4-dimethylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B4059588.png)
![3,3'-[(2,3,4-trimethoxyphenyl)methylene]bis-1H-indole](/img/structure/B4059595.png)
